2-Propenoic acid, 3-(4,5,6,7-tetrahydro-4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-benzofuranyl)-
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Overview
Description
GW0791 is a synthetic compound known for its role as a retinoid X receptor alpha (RXRα) agonist . It has a molecular formula of C25H30O3 and a molecular weight of 378.5 g/mol . This compound is primarily used in scientific research and has shown potential in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of GW0791 involves several steps, typically starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer . Industrial production methods for GW0791 are not widely documented, but they generally involve large-scale organic synthesis techniques, including the use of specialized reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
GW0791 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of GW0791 may result in the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
GW0791 has a wide range of scientific research applications:
Mechanism of Action
GW0791 exerts its effects by binding to and activating retinoid X receptor alpha (RXRα), a nuclear receptor involved in the regulation of gene expression . Upon activation, RXRα forms heterodimers with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), and modulates the transcription of target genes involved in various physiological processes . This mechanism is crucial for its insulin-sensitizing effects and its potential therapeutic applications in metabolic diseases .
Comparison with Similar Compounds
GW0791 is unique among RXRα agonists due to its specific chemical structure and high affinity for RXRα . Similar compounds include:
Bexarotene: Another RXRα agonist used in the treatment of cutaneous T-cell lymphoma.
Alitretinoin: An RXRα and retinoic acid receptor (RAR) agonist used in the treatment of chronic hand eczema.
Targretin: A selective RXRα agonist used in the treatment of skin lesions in patients with cutaneous T-cell lymphoma.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Properties
CAS No. |
503620-39-1 |
---|---|
Molecular Formula |
C25H30O3 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(E)-3-[4-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C25H30O3/c1-24(2)12-13-25(3,4)21-14-16(8-10-20(21)24)18-6-5-7-22-19(18)15-17(28-22)9-11-23(26)27/h8-11,14-15,18H,5-7,12-13H2,1-4H3,(H,26,27)/b11-9+ |
InChI Key |
WRWCAQNPEXYGJK-PKNBQFBNSA-N |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)C3CCCC4=C3C=C(O4)/C=C/C(=O)O)(C)C)C |
SMILES |
CC1(CCC(C2=C1C=CC(=C2)C3CCCC4=C3C=C(O4)C=CC(=O)O)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C3CCCC4=C3C=C(O4)C=CC(=O)O)(C)C)C |
Appearance |
Solid powder |
503620-39-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW0791; GW-0791; GW 0791; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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